molecular formula C23H23N5OS B2848937 N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-82-7

N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2848937
CAS No.: 886932-82-7
M. Wt: 417.53
InChI Key: ZKTDOHCOKKXWDZ-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide moiety and at positions 4 and 5 with a 1H-pyrrole and 3-methylphenyl group, respectively. The acetamide nitrogen is linked to a 2-ethylphenyl group.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-3-18-10-4-5-12-20(18)24-21(29)16-30-23-26-25-22(19-11-8-9-17(2)15-19)28(23)27-13-6-7-14-27/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTDOHCOKKXWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a triazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacodynamics, therapeutic applications, and underlying mechanisms.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins and activation of caspases .

Case Study: Cytotoxicity Assays

A study assessing a series of triazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.5 to 5 µM against MCF7 breast cancer cells. The presence of electron-donating groups was found to enhance cytotoxicity significantly .

Compound StructureIC50 (µM)Mechanism of Action
Triazole Derivative A0.8Bcl-2 inhibition
Triazole Derivative B1.5Caspase activation
N-(2-Ethylphenyl)...0.9Apoptosis induction

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Triazole compounds are known for their efficacy against a range of bacterial strains due to their ability to disrupt cell wall synthesis and inhibit nucleic acid synthesis .

Research Findings

In vitro studies have shown that triazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to N-(2-ethylphenyl)... demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus10Moderate
Escherichia coli15Moderate

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Studies have suggested that triazoles can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, analogs of triazoles have shown selective inhibition of COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit antifungal properties. N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its efficacy against various fungal pathogens. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity.

2. Anticancer Potential
Studies have suggested that similar compounds can act as anticancer agents by inducing apoptosis in cancer cells. The presence of the pyrrole and triazole rings may enhance the compound's ability to interact with cancer-related targets, making it a candidate for further investigation in oncology.

3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of compounds with similar structures. The potential application of this compound in neurodegenerative diseases is being investigated due to its ability to modulate neuroinflammatory pathways and provide protection against neuronal damage.

Pharmacological Insights

1. Mechanism of Action
The mechanism of action for this compound is thought to involve interaction with specific receptors or enzymes involved in disease pathways. For example, the inhibition of certain kinases or modulation of G-protein coupled receptors (GPCRs) could be potential mechanisms through which this compound exerts its effects.

2. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications on the phenyl or triazole rings can significantly alter the pharmacological profile, enhancing potency and selectivity against targeted diseases.

Case Studies and Research Findings

Case Study 1: Antifungal Efficacy
A study published in Drug Target Insights demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The study highlighted the importance of substituents on the triazole ring in determining antifungal potency .

Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines revealed that compounds with similar structures induced apoptosis through caspase activation pathways. The findings suggest that this compound could be further explored as a potential anticancer agent .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position 4/5) Acetamide Aryl Group Key Features Reference
Target Compound 1H-pyrrol-1-yl / 3-methylphenyl 2-ethylphenyl Pyrrole enhances aromatic stacking; 3-methylphenyl adds hydrophobicity -
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Amino / furan-2-yl Varied (N-aryl) Furan substitution may improve solubility but reduce metabolic stability
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl / 4-(methylsulfanyl)benzyl 2-chlorophenyl Methylsulfanyl group increases lipophilicity; chloro substituent enhances electronic effects
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Phenyl / 5-methylpyrazole Varied (N-R) Pyrazole introduces additional hydrogen-bonding sites

Key Observations :

  • Pyrrole vs.
  • Halogenated Aryl Groups : Chlorophenyl substituents (e.g., ) improve electronic effects but may reduce solubility.
  • Heterocyclic Additions : Pyrazole or thiophene substitutions (e.g., ) introduce polarizable regions, affecting both activity and pharmacokinetics.

Acetamide Side-Chain Modifications

Variations in the acetamide’s aryl group influence steric and electronic properties:

Compound Name Aryl Group on Acetamide Impact on Properties Reference
Target Compound 2-ethylphenyl Ethyl group enhances lipophilicity; ortho-substitution reduces steric hindrance -
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 4-bromophenyl Bromine increases molecular weight and halogen bonding potential
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-acetylaminophenyl Acetylamino group improves solubility and hydrogen-bonding capacity

Key Observations :

  • Ortho-Substitution : The 2-ethylphenyl group in the target compound minimizes steric clashes compared to para-substituted analogs (e.g., ).
  • Halogen vs. Polar Groups: Bromophenyl derivatives () prioritize target affinity, while acetylaminophenyl analogs () favor solubility.

Physicochemical and Structural Properties

Property Target Compound N-(2-Chlorophenyl) Analog N-(4-Bromophenyl) Analog
Melting Point Not reported 174–176°C (similar derivatives) Not reported
Spectral Data Expected δ ~10.33 (NH, DMSO) δ 10.33 (NH, DMSO) δ 7.75 (aromatic protons)
Crystallography Not reported R factor = 0.042 R factor = 0.038

Software Tools :

  • SHELX programs () and ORTEP-3 () are widely used for structural refinement and visualization.

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